molecular formula C8H14N2O2 B1317114 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one CAS No. 84243-25-4

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one

Katalognummer: B1317114
CAS-Nummer: 84243-25-4
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: UZILMRSSGKFWTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is a heterocyclic compound characterized by a spiro structure that includes an oxygen atom and two nitrogen atoms.

Wirkmechanismus

Target of Action

The primary target of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R) . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling through the IP3 receptor.

Mode of Action

This compound acts as a dual ligand for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . It exhibits agonism at the MOR and antagonism at the σ1R . This means it activates the MOR and inhibits the σ1R, leading to a series of downstream effects.

Biochemical Pathways

The activation of the MOR leads to the inhibition of adenylate cyclase, decreasing the concentration of cyclic AMP. This results in the opening of potassium channels, hyperpolarization of the neuron, and inhibition of calcium channels, reducing neurotransmitter release . The antagonism of the σ1R can modulate calcium signaling and influence various ion channels, neurotransmitter systems, and cellular processes.

Result of Action

The dual action of this compound at the MOR and σ1R results in potent analgesic activity . Its action at the MOR provides pain relief, while its antagonism at the σ1R may enhance the analgesic effects and reduce certain side effects associated with opioid use .

Zukünftige Richtungen

The future directions for research on 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one could involve further exploration of its potential therapeutic applications. For instance, research could focus on its potential use in the treatment of disorders involving abnormal cellular proliferation . Additionally, further studies could be conducted to better understand its chemical reactions and mechanism of action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the spiro structure . The reaction conditions often require specific solvents and catalysts to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high purity standards .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is unique due to the presence of an oxygen atom in its spiro structure, which can influence its reactivity and interaction with biological targets.

Eigenschaften

IUPAC Name

1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-7-5-12-8(6-10-7)1-3-9-4-2-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZILMRSSGKFWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516728
Record name 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84243-25-4
Record name 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84243-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of compound 399 (316.1 mg, 1214 μmol) in ethanol (15 mL) was added palladium hydroxide, 20 wt % pd (dry basis) on carbon, wet (300 mg, 427 μmol). After hydrogenating the reaction mixture at 50 psi for 6 days, the mixture was filtered thru a plug of celite and concentrated in vacuo to give compound 400 (287.0 mg). LCMS-ESI (POS), M/Z, M+1: Found 171.1, Calculated 171.1.
Quantity
316.1 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 2
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 3
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 4
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 5
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 6
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Customer
Q & A

Q1: What is the primary mechanism of action for the antihypertensive effects observed with 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one?

A2: While further research is needed to fully elucidate the mechanism, pharmacological evaluation suggests that 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one primarily exerts its antihypertensive effects through peripheral alpha 1-adrenoceptor blockade []. This mechanism is supported by the observation that ring-opened analogues of this compound, possessing similar functionalities but lacking the spirocyclic structure, exhibit significantly reduced antihypertensive activity []. This highlights the importance of the intact spirocyclic system for potent interaction with the presumed alpha 1-adrenoceptor target.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.